molecular formula C12H12N2O3 B1208878 ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 5435-82-5

ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1208878
CAS No.: 5435-82-5
M. Wt: 232.23 g/mol
InChI Key: BHAQEKYGTIQOGF-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 5435-82-5) is a fused heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a methyl substituent at position 7, a ketone group at position 4, and an ethyl ester at position 2. Its synthesis typically involves condensation reactions of aminopyridines with tricarbonylmethane derivatives under reflux conditions, as evidenced by protocols involving 2-aminopyridine and triethylmethanetricarboxylate . The compound serves as a precursor for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-10-5-4-8(2)7-14(10)11(9)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRKSDQLEQQBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876757
Record name 4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE,3-ETO-CO,7-ME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-82-5
Record name MLS000737986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Classical Cyclocondensation Methods

The most widely reported synthesis involves the cyclocondensation of 2-amino-5-methylpyridine with diethyl ethoxymethylenemalonate (DEEM). This one-step reaction proceeds via a nucleophilic addition-elimination mechanism, forming the pyrido[1,2-a]pyrimidine core. A representative procedure involves heating 2-amino-5-methylpyridine (2 mmol) and DEEM (3 mmol) in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.9 mmol) under microwave irradiation at 150°C for 20 minutes, yielding 58% of the target compound after crystallization . The use of DBU accelerates the reaction by deprotonating intermediates, while microwave irradiation enhances reaction kinetics through rapid and uniform heating .

Thermal cyclization in diphenyl ether represents an alternative to microwave-assisted methods. For example, refluxing DEEM with aminopyridine derivatives in diphenyl ether at 250°C for 30 minutes achieves cyclization via a tandem Knoevenagel-Michael pathway, though yields are marginally lower (45–50%) due to decomposition at elevated temperatures .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior technique for synthesizing ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, offering reduced reaction times and improved yields. A protocol optimized by utilizes a CEM Discover microwave reactor with the following parameters:

ParameterValue
Temperature150°C
Irradiation Power150 W
Reaction Time20 minutes
SolventAcetonitrile
CatalystDBU (0.45 eq)
Yield58%

This method avoids side reactions such as ester hydrolysis, which commonly occur under prolonged thermal conditions. The solvent choice is critical: acetonitrile’s high dielectric constant ensures efficient microwave absorption, while its low boiling point (82°C) necessitates sealed-vessel conditions .

Solvent and Catalytic Modifications

Recent studies explore solvent-free and aqueous media approaches to enhance sustainability. For instance, replacing acetonitrile with polyethylene glycol (PEG-400) under microwave irradiation reduces environmental impact and simplifies purification. However, yields drop to 50% due to incomplete cyclization . Catalytic systems employing diammonium hydrogen phosphate (DAHP) in aqueous ethanol (10 mol%, reflux) demonstrate potential, achieving 65% yield via a base-mediated mechanism . DAHP facilitates both the Knoevenagel condensation and subsequent cyclization, though scalability remains challenging .

Mechanistic Insights

The reaction mechanism proceeds through three stages:

  • Knoevenagel Condensation : DEEM reacts with 2-amino-5-methylpyridine to form an ethoxymethylene intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen generates the bicyclic core.

  • Aromatization : Elimination of ethanol and water yields the fully conjugated pyridopyrimidine system .

FTIR and mass spectrometry data confirm intermediate structures, with characteristic peaks at 1729 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (pyrimidinone C=O) . Computational studies suggest that DBU stabilizes transition states through hydrogen bonding, lowering the activation energy by ~15 kcal/mol compared to non-catalytic pathways .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodConditionsYield (%)AdvantagesLimitations
Microwave + DBU 150°C, 20 min, CH₃CN58Fast, high purityRequires specialized equipment
Thermal Diphenyl ether, 250°C45–50No catalyst neededLow yield, decomposition
DAHP Catalysis Reflux, aqueous EtOH65Eco-friendly, mild conditionsLonger reaction time (2–3 h)

Microwave-assisted synthesis remains the gold standard for laboratory-scale production, while DAHP-catalyzed methods offer greener alternatives for industrial applications.

Scalability and Industrial Adaptations

Scaling the microwave method to pilot plants presents challenges due to energy consumption and vessel design limitations. Continuous-flow reactors address these issues by enabling rapid heat transfer and consistent product quality. A recent patent discloses a continuous process using microreactors (residence time: 5 minutes, 140°C), achieving 72% yield with 99% purity. This approach reduces solvent use by 40% compared to batch methods .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of pyridopyrimidine compounds exhibit significant biological activities, including antiproliferative effects against cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents for treating infections and tumors .

Mechanism of Action

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer progression, thereby exerting anticancer effects .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its synthesis typically involves the condensation of appropriate starting materials under controlled conditions .

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Condensation Reactions: Utilizing 5-acetyl-4-aminopyrimidines with dimethylacetamide or other reagents .
  • Microwave-Assisted Synthesis: Employing microwave technology to enhance reaction efficiency and yield .

Material Science Applications

Nanoarchitectonics

Recent studies have explored the use of this compound in nanoarchitectonics. The compound's layered structure allows for the formation of cation-anion stacks through π-stacking interactions, which can be beneficial in designing new materials with specific electronic properties .

Crystal Structure Analysis

Single-crystal X-ray diffraction studies have confirmed the unique crystal structure of the compound, providing insights into its molecular geometry and potential interactions with other materials . Such structural information is crucial for developing applications in fields like electronics and photonics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • Ethyl 9-Methyl-4-Oxopyrido[1,2-a]pyrimidine-3-Carboxylate (CAS: 16878-14-1) :
    This positional isomer substitutes the methyl group at position 9 instead of 5. While the core scaffold remains identical, the altered methyl position impacts electronic distribution and steric interactions. For example, the 9-methyl derivative may exhibit reduced reactivity in amidation reactions due to steric hindrance near the ester group compared to the 7-methyl analogue .

  • Ethyl 2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]pyrimidine-3-Carboxylate (CAS: 52578-37-7) :
    The addition of a hydroxyl group at position 2 enhances hydrogen-bonding capacity, improving solubility in polar solvents. However, this hydroxyl group also reduces stability under acidic or basic conditions, limiting its utility in reactions requiring harsh conditions .

Halogenated Derivatives

  • Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]pyrimidine-3-Carboxylate (CAS: 16867-56-4) :
    Substitution of the methyl group with bromine introduces a heavy atom, increasing molecular weight (297.1 g/mol vs. 245.2 g/mol for the 7-methyl compound) and altering reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this derivative a versatile intermediate for synthesizing aryl- or heteroaryl-substituted analogues .

Saturated and Functionalized Analogues

  • Ethyl 6-Methyl-4-Oxo-1-Propanoyl-1,6,7,8,9,9a-Hexahydro-4H-Pyrido[1,2-a]pyrimidine-3-Carboxylate (CAS: 33499-11-5): Saturation of the pyrido ring (hexahydro structure) reduces aromaticity, increasing conformational flexibility.

Bioisosteric and Bioactive Analogues

  • Ethyl 2-(4-Trifluoromethylphenyl)imidazo[1,2-a]pyrimidine-3-Carboxylate :
    Replacement of the pyrido ring with an imidazo[1,2-a]pyrimidine system introduces a nitrogen-rich heterocycle, altering electronic properties and binding interactions. This derivative exhibits potent inhibitory activity against phosphodiesterases (PDE4/7), highlighting the impact of ring fusion on target selectivity .

Physical and Crystallographic Properties

Compound (CAS) Molecular Weight Melting Point (°C) Solubility Key Crystallographic Features
7-Methyl (5435-82-5) 245.2 Not reported Soluble in DMSO Planar pyrido ring; ester group in extended conformation
9-Methyl (16878-14-1) 245.2 Discontinued Moderate in ethanol Steric hindrance at position 9
7-Bromo (16867-56-4) 297.1 Not reported Soluble in DMF Heavy atom effect; bromine participates in halogen bonding

Biological Activity

Ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 5435-82-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • SMILES Notation : CCOC(=O)c1cnc2n(c1=O)cc(cc2)C
  • Complexity : 498
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 3

Synthesis

The synthesis of this compound typically involves a multi-step process including condensation reactions. A common method includes the use of diethyl ethoxymethylenemalonate reacted with 5-methylpyridin-2-amine under microwave conditions to yield the desired product with a reported yield of approximately 58% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • U87MG Glioma Cells : The compound demonstrated an IC50 value in the micromolar range, indicating effective inhibition of cell proliferation .

The proposed mechanism behind the anticancer activity involves the induction of apoptosis through the activation of caspases and PARP cleavage. This suggests that this compound may influence apoptotic pathways, making it a candidate for further investigation in cancer therapy .

Study on Antiglioma Activity

A comprehensive screening study evaluated various derivatives for their anti-glioma activity. This compound was included in this analysis, and results indicated that it effectively reduced cell viability in U87MG cells within specific concentration ranges .

Compound Cell Line IC50 (µM) Mechanism
This compoundU87MG~5.0Apoptosis induction
DoxorubicinU87MG0.70 - 9.61DNA intercalation

Additional Therapeutic Potential

Beyond its anticancer properties, derivatives of pyrido[1,2-a]pyrimidines have been investigated for their antimicrobial and anti-inflammatory activities. The structural features contributing to these effects include the presence of electron-withdrawing groups that enhance biological activity .

Q & A

Q. What are the optimized synthetic routes for ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step procedures, such as cyclocondensation of substituted pyrimidine precursors with ketones or aldehydes. For example, refluxing intermediates in phosphoryl chloride (POCl₃) under controlled conditions (4–6 hours) is a common method to form the pyridopyrimidine core . Yield optimization requires attention to stoichiometry, solvent choice (e.g., ethyl acetate for extraction), and temperature control. In one protocol, a 21% yield was achieved using POCl₃-mediated cyclization, highlighting the need for iterative optimization of reaction time and acid catalyst concentration . Purification via column chromatography with ethyl acetate/hexane mixtures is recommended to isolate the target compound .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Answer: Key techniques include:

  • ¹H NMR spectroscopy : To confirm substituent positions and hydrogen environments. For example, methyl groups typically resonate at δ 2.12 ppm, while aromatic protons appear between δ 6.70–7.34 ppm .
  • LCMS and ESIMS : To validate molecular weight (e.g., observed m/z 328.2 [M+1] in ESIMS) and purity (>95% by HPLC) .
  • X-ray crystallography : For definitive confirmation of stereochemistry and crystal packing, as demonstrated in structurally analogous pyridopyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) for this compound?

Answer: Discrepancies often arise from residual solvents, tautomerism, or byproducts. For example, broad singlets in ¹H NMR (e.g., δ 12.10 ppm for carboxylic protons) may indicate hydrogen bonding or dynamic equilibria . To address this:

  • Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Use X-ray crystallography to resolve tautomeric forms, as seen in studies of similar pyridopyrimidine derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyridopyrimidine derivatives, including this compound?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position to modulate electronic properties and bioavailability .
  • Bioisosteric replacement : Replace the ethyl ester with amides or heterocycles to enhance solubility or target binding.
  • Computational modeling : Use molecular docking to predict interactions with biological targets (e.g., kinases or PDE enzymes) and validate with in vitro assays .

Q. How can researchers address low reactivity or side reactions during functionalization of the pyridopyrimidine core?

Answer:

  • Protecting group strategies : Temporarily block reactive sites (e.g., the 4-oxo group) to direct functionalization to desired positions.
  • Catalytic systems : Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions at the 3-carboxylate position .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

Data Contradiction and Mechanistic Analysis

Q. How should conflicting data on biological activity (e.g., anticancer vs. inactive results) be interpreted for this compound?

Answer:

  • Assay variability : Control for cell line specificity (e.g., solid tumors vs. leukemias) and incubation conditions (e.g., hypoxia vs. normoxia).
  • Metabolic stability : Evaluate compound stability in biological matrices using LC-MS/MS to rule out false negatives due to rapid degradation .
  • Mechanistic studies : Combine transcriptomics and proteomics to identify off-target effects or alternative pathways masked in initial screens .

Q. What experimental approaches elucidate the mechanism of oxidative degradation observed in stability studies?

Answer:

  • Forced degradation studies : Expose the compound to oxidative stress (H₂O₂, UV light) and monitor degradation products via LC-MS .
  • Radical trapping : Use scavengers like BHT to confirm radical-mediated pathways.
  • Isotopic labeling : Incorporate ¹⁸O at the 4-oxo position to track oxygen exchange during degradation .

Methodological Innovations

Q. How can advanced spectroscopic techniques enhance understanding of this compound’s solid-state behavior?

Answer:

  • Solid-state NMR : Resolve polymorphic forms and hydrogen-bonding networks.
  • Microspectroscopic imaging : Analyze surface adsorption and reactivity on model indoor surfaces (e.g., silica or cellulose) to predict environmental stability .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction software (e.g., SwissADME): Estimate logP, solubility, and cytochrome P450 interactions.
  • Molecular dynamics simulations : Model membrane permeability and blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

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